Product packaging for Aprikalimum(Cat. No.:CAS No. 132562-26-6)

Aprikalimum

Cat. No.: B1667568
CAS No.: 132562-26-6
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-MTATWXBHSA-N
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Description

Classification within Ion Channel Modulators

Aprikalim is classified as a modulator of ion channels, a group of compounds that influence the activity of these critical cellular components. ni.ac.rsactascientific.com

Within the broader class of ion channel modulators, Aprikalim is specifically identified as a potassium channel opener (KCO). ncats.iomedkoo.commedchemexpress.comnih.govtargetmol.commedchemexpress.comslideshare.netresearchgate.netresearchgate.net KCOs facilitate the transmission of ions through potassium channels. wikipedia.org

Research indicates that Aprikalim exhibits specificity for ATP-sensitive potassium (KATP) channels. ncats.ioncats.iomedkoo.commedchemexpress.comnih.govtargetmol.comresearchgate.netresearchgate.netwikipedia.orgahajournals.orgnih.govahajournals.organnualreviews.orgmdpi.com It is described as a potent, specific, and selective opener of these channels. ncats.ionih.govresearchgate.netresearchgate.net KATP channels are found in various tissues, including cardiac muscle, smooth muscle, skeletal muscle, and pancreatic beta-cells, and their activity is regulated by the intracellular ATP/ADP ratio. ahajournals.organnualreviews.orgmdpi.com Studies using patch-clamp techniques have shown that Aprikalim activates KATP channels, affecting their sensitivity to ATP. medchemexpress.com For instance, in guinea pig ventricular myocytes, Aprikalim was found to enhance KATP channel activity and reduce the sensitivity of these channels to ATP, increasing the concentration of ATP required for half-maximal inhibition. medchemexpress.com Research has also confirmed the functional expression of KATP channels in human coronary microvessels and indicated that Aprikalim acts directly on these channels to induce vasodilation. ahajournals.org An analog of Aprikalim, MCC-134, has been reported to activate surface smooth muscle-type KATP channels while inhibiting pancreatic KATP channels, highlighting differential effects based on channel subtype. nih.gov

Chemical Class and Distinctive Structural Features

Aprikalim possesses a distinct chemical structure that places it within a specific class of organic compounds.

Aprikalim is classified as a thioformamide (B92385) derivative. ni.ac.rsgoogle.com.pggoogle.com Its chemical structure is characterized by a tetrahydrothiopyran (B43164) ring, a pyridyl group attached at the 2-position, and an N-methyl carbothioamide group. ontosight.ai The compound also exists in an oxide form. ontosight.ai

The stereochemical configuration of Aprikalim is a relevant aspect in research. The (1R,2R) configuration has been noted in some references. ontosight.aincats.ioresearchgate.net Chirality, particularly in sulfoxides like the one present in Aprikalim's structure, plays a fundamental role in biology and is significant in medicinal chemistry. mdpi.comresearchgate.net Research efforts have included the development of stereoselective analytical methods, such as a radioimmunoassay, to study Aprikalim. researchgate.net The synthesis of Aprikalim in racemic form using a hetero-Diels-Alder reaction has also been reported. acs.org

Historical and Contemporary Significance in Pharmacological Research

Aprikalim has held significance in pharmacological research since its investigation as a potential therapeutic agent. Its ability to open KATP channels has led to studies exploring its effects in various physiological and pathological conditions.

Historically and contemporarily, Aprikalim has been investigated for its potential to modulate cardiac excitability and provide cardioprotection in experimental models of ischemia/reperfusion injury. ncats.iomedchemexpress.comnih.govresearchgate.netresearchgate.net At higher doses, it has also been observed to cause peripheral or coronary vasodilatation. ncats.ionih.govresearchgate.netresearchgate.net Research has explored its potential therapeutic applications in conditions such as hypertension and angina, given that compounds acting as potassium channel openers can have such potential. ontosight.aiahajournals.org Studies have examined its effects on smooth muscle cells, observing the induction of a potassium current. ncats.io Furthermore, Aprikalim has been investigated for its potential to reduce neurological injury in animal models. targetmol.com The compound has been studied in various species, including guinea pigs, rats, and monkeys, to understand its effects. medchemexpress.comnih.govresearchgate.netawionline.org Aprikalim has advanced to phase II clinical trials for the treatment of conditions including asthma, heart failure, hypertension, and myocardial ischemia. ncats.io Beyond its potential clinical applications, Aprikalim is also recognized as a useful tool for basic research into KATP channels and related physiological processes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2OS2 B1667568 Aprikalimum CAS No. 132562-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132562-26-6

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1

InChI Key

GKEMHVLBZNVZOI-MTATWXBHSA-N

Isomeric SMILES

CNC(=S)[C@@]1(CCCC[S@]1=O)C2=CN=CC=C2

Canonical SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aprikalim
N-methyl-2-(3-pyridyl)tetrahydrothiopyran-2-carbothioamide-1-oxide
RP 49356
RP 52891
RP-49356
RP-52891

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Derivatization

De Novo Synthesis Pathways

Developing efficient and selective synthetic routes to Aprikalim and related structures is crucial for both research and potential development. De novo synthesis pathways aim to build the molecule from simpler precursors.

Thia-Diels-Alder Cycloaddition Approaches

The thia-Diels-Alder reaction has emerged as a key strategy for constructing the six-membered sulfur-containing ring found in Aprikalim. This [4+2] cycloaddition involves a conjugated diene and a thiocarbonyl compound acting as a heterodienophile, leading to the formation of dihydrothiopyrans. researchgate.netrsc.orgresearchgate.net This methodology is considered powerful for synthesizing six-membered heterocycles, including those relevant to drug structures. beilstein-journals.org

Utilization of Pyridinedithioesters as Heterodienophiles

Pyridinedithioesters have been demonstrated to serve as effective heterodienophiles in hetero-Diels-Alder reactions, providing a route to the thiapyran core of Aprikalim. acs.orgnih.govresearchgate.netresearchgate.net Their reactivity as heterodienophiles can be enhanced through activation methods such as complexation with Lewis acids like BF₃, protonation, or oxidation of the nitrogen atom on the pyridine (B92270) ring. acs.orgnih.govresearchgate.netresearchgate.net The hetero-Diels-Alder reaction employing 3-pyridinedithioester as a heterodienophile has been a key step in the synthesis of racemic Aprikalim. acs.orgnih.govresearchgate.netresearchgate.net This approach is also amenable to the preparation of new Aprikalim analogues. acs.orgnih.govresearchgate.netresearchgate.net

Exploration of Novel Catalytic Methods for Analog Synthesis

The development of novel catalytic methods is an active area of research for the synthesis of Aprikalim analogues, aiming for improved efficiency, selectivity, and sustainability. Catalytic asymmetric thia hetero-Diels-Alder reactions, for instance, have been explored to synthesize optically active dihydrothiopyrans. researchgate.net Chiral Lewis acids can activate the thiocarbonyl dienophile in such reactions, leading to enantioselective outcomes. researchgate.net

Design Principles for Aprikalim Analogues

The design of Aprikalim analogues involves systematic modifications to the core structure to modulate their pharmacological profiles and physicochemical properties.

Rational Design for Modulating Pharmacological Profiles

Rational design plays a significant role in developing Aprikalim analogues with tailored pharmacological properties. This involves making targeted structural changes based on an understanding of how different parts of the molecule interact with biological targets. For example, modifying side chains can provide evidence for the existence of specific binding sites at the receptor. epdf.pub Structure-activity relationship (SAR) studies are fundamental to this process, correlating structural variations with changes in biological activity. epdf.pub

Bioisosteric Replacement Strategies

Bioisosteric replacement is a common strategy in medicinal chemistry to create new molecules with similar biological properties to a parent compound by exchanging an atom or group of atoms with an alternative, broadly similar, atom or group. arxiv.orgcambridgemedchemconsulting.com This can be used to attenuate toxicity, modify activity, or alter pharmacokinetic properties. cambridgemedchemconsulting.com In the context of Aprikalim analogues, bioisosteric replacements can involve exchanging functional groups while aiming to maintain or enhance desirable interactions with the target. Sulfoximines, for instance, have gained attention as bioisosteric analogues of sulfones and sulfonamides, offering potential advantages in aqueous solubility and metabolic stability. researchgate.net

Stereochemical Modifications and Their Impact on Activity

Stereochemistry plays a critical role in the biological activity of many pharmaceutical compounds, and Aprikalim is no exception researchgate.netnumberanalytics.com. The specific spatial arrangement of atoms in a molecule can significantly affect its interaction with biological targets, leading to differences in potency, efficacy, and even the type of biological effect observed numberanalytics.comfiveable.mesolubilityofthings.com.

Aprikalim itself possesses specific stereochemistry, with the (1R,2R)-rel configuration being noted ontosight.ai. Research has shown that the biological activity of Aprikalim and its analogues is influenced by their stereochemistry nih.gov. For instance, studies on analogues have indicated that a trans relationship between the sulfoxide (B87167) and the thioamide in the thiane (B73995) oxide ring is preferred for activity nih.gov. The (-)-enantiomer of a related compound (RP 52891, which is a synonym for Aprikalim) was selected for further development, suggesting a stereoselective biological activity nih.gov.

The development of stereoselective synthetic methods is crucial for obtaining specific stereoisomers of chiral drugs like Aprikalim numberanalytics.com. While a hetero-Diels-Alder reaction using 3-pyridinedithioester was reported for the synthesis of racemic Aprikalim, the importance of stereoselective synthesis is underscored by the differential activities observed among stereoisomers of other chiral compounds researchgate.netnih.govlumenlearning.com. The ability to synthesize enantiomerically pure forms is particularly important in the pharmaceutical industry because often only one enantiomer is responsible for the desired bioactivity researchgate.netresearchgate.net.

The impact of stereochemical modifications on activity can be significant, as different stereoisomers can exhibit marked differences in biological activities, including pharmacological effects researchgate.netyoutube.com. This highlights the necessity of understanding the stereochemical requirements for optimal biological activity during drug design and development numberanalytics.com.

Functional Group Alterations for Optimized Properties

Modifying the functional groups within a chemical compound is a fundamental strategy in medicinal chemistry to alter and optimize its properties and biological activity fiveable.meresearchgate.netdrugdesign.org. For Aprikalim and its analogues, alterations to functional groups can impact various aspects, including solubility, stability, reactivity, and interactions with biological targets fiveable.me.

Structure-Activity Relationship (SAR) studies are essential in understanding how changes in functional groups affect the biological activity of Aprikalim derivatives nih.govresearchgate.netslideshare.net. These studies involve systematically altering functional groups and evaluating the resulting changes in biological properties researchgate.netdrugdesign.org. For Aprikalim analogues, changes in the pyridyl group, thioamide function, and the thiane ring have been investigated to understand their effects on in vitro potassium channel opening reactivity nih.gov.

Specific findings from SAR studies on Aprikalim analogues indicate that a 3-pyridyl or 3-quinolyl group and a small N-alkyl thioamide function are preferred for activity nih.gov. The presence of the thiane oxide ring with a trans relationship between the sulfoxide and the thioamide is also important for activity nih.gov. These observations provide insights into the structural features necessary for interaction with the biological target, the potassium channel.

Functional group modifications can lead to changes in pharmacokinetics and pharmacodynamics fiveable.me. By altering functional groups, medicinal chemists can aim to enhance desired effects and minimize unwanted side effects slideshare.net. This can involve the addition, removal, or replacement of specific molecular fragments to probe their interactions with the receptor and their relevance to binding drugdesign.org.

While specific data tables detailing the impact of individual functional group alterations on Aprikalim's activity were not extensively found, the general principles of SAR apply. The systematic study of how modifying the pyridyl ring, the N-methyl thioamide, or the sulfoxide within the tetrahydrothiopyran (B43164) ring affects potassium channel opening activity would fall under this category. Such studies are crucial for designing analogues with optimized potency and potentially altered pharmacokinetic profiles.

The sulfoxide group itself, present in Aprikalim, is a versatile functional group with significant relevance in medicinal chemistry mdpi.com. The stereogenicity of the unsymmetrically substituted sulfinyl group in chiral sulfoxides contributes to their fundamental role in biology mdpi.com.

Aprikalim, as a potassium channel opener, demonstrates how specific functional groups and their arrangement contribute to its mechanism of action clinisciences.comnih.govoup.com. Further research involving targeted functional group alterations could lead to the development of new analogues with improved properties or different therapeutic profiles.

Molecular Mechanisms of Action and Target Interaction

KATP Channel Binding and Activation Dynamics

Aprikalim's interaction with KATP channels is characterized by specific binding and activation dynamics that are influenced by the cellular environment, particularly the presence of endogenous nucleotides and the intracellular pH.

Competitive Interaction with Endogenous Nucleotides (ATP, ADP)

Aprikalim's activation of KATP channels involves a competitive interaction with intracellular nucleotides, specifically ATP and ADP. KATP channels are typically inhibited by intracellular ATP. researchgate.netfrontiersin.orgresearchgate.net Studies have shown that potassium channel openers (KCOs), including aprikalim, can open channels partially blocked by ATP or ADP. researchgate.netnih.gov The effects of KCOs are attributed to a competitive interaction with nucleotides, where ATP decreases the apparent affinity for KCOs, and conversely, KCOs decrease the sensitivity of the channel to ATP or ADP. researchgate.netnih.govnih.gov This suggests that aprikalim competes with ATP and ADP for binding sites on the channel complex, thereby reducing the inhibitory effect of ATP and promoting channel opening. researchgate.netnih.govnih.gov

Data from studies on guinea pig ventricular myocytes demonstrated that aprikalim reduced the sensitivity of KATP channels to ATP, increasing the concentration of ATP required to inhibit channel activity by half (Ki). medchemexpress.comnih.gov For instance, in a Mg-NDP solution, aprikalim increased the Ki for ATP from 56 μM to 180 μM. medchemexpress.comnih.gov

Influence of Protonation State and pH on Channel Modulation

The activity of KATP channels and their modulation by compounds like aprikalim are influenced by intracellular pH. Protons can antagonize the action of non-benzopyran KCOs, including aprikalim, by enhancing their dissociation rate from the channel. researchgate.netnih.govnih.gov This effect is similar to the influence of acidification on benzopyran KCOs, suggesting that despite structural differences, these KCOs might interact with similar binding sites that are sensitive to protonation. researchgate.netnih.govnih.gov The inhibitory effect of protons on channel activity induced by KCOs develops steeply within a specific pH range, indicating a pH-dependent modulation of KATP channel activity and KCO binding. researchgate.netnih.govnih.gov KATP channel activity is influenced by intracellular pH through specific amino acid interactions on the Kir6.2 subunit. mdpi.com

Time-Dependent Modulations of KATP Channel Activity

Studies using patch-clamp techniques have revealed time-dependent aspects of aprikalim's effects on KATP channels, particularly in excised membrane patches from cardiac myocytes. While aprikalim can enhance KATP channel activity, this effect has been observed to diminish over time under certain experimental conditions. medchemexpress.comnih.govnih.gov This waning phenomenon, also seen with nucleotide-induced activation of ATP-blocked channels, might be related to changes in the intrinsic enzymatic activity of the KATP channel protein, potentially linked to the experimental conditions of excised patches. nih.gov

Subunit-Specific Interactions within KATP Channels

KATP channels are heteromultimeric complexes composed of four inwardly rectifying potassium (Kir) subunits and four regulatory sulfonylurea receptor (SUR) subunits. frontiersin.orgresearchgate.netnih.govmdpi.comkoreamed.org Aprikalim interacts with components of this complex to exert its channel-opening effects.

Engagement with Inwardly Rectifying Potassium (Kir) Subunits

The pore-forming component of the KATP channel is a tetramer of Kir6.x subunits, specifically Kir6.1 or Kir6.2. frontiersin.orgresearchgate.netmdpi.comkoreamed.org Intracellular ATP inhibits channel activity by binding to a nucleotide-binding pocket formed by the N- and C-termini of adjacent Kir6.x subunits. frontiersin.org While the primary target for many KCOs, including aprikalim, is the SUR subunit, interactions with the Kir subunits also play a role in channel gating and modulation. frontiersin.orgelifesciences.org Some studies suggest that KCOs can reduce ATP-induced pore inhibition, which is mediated by the Kir subunits. nih.gov

Interaction with Sulfonylurea Receptor (SUR) Subunits

The sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B) are regulatory components of the KATP channel and are the primary targets for many pharmacological modulators, including KCOs like aprikalim. frontiersin.orgresearchgate.netnih.govmdpi.comdiabetesjournals.org The SUR subunit is an ATP-binding cassette (ABC) protein containing nucleotide-binding domains (NBFs) that are crucial for decoding and processing metabolic signals. frontiersin.orgnih.govdiabetesjournals.org Binding of nucleotides, particularly MgADP, to these NBFs can stimulate KATP channel opening. frontiersin.orgnih.gov

Downstream Cellular Electrophysiological Effects

The primary consequence of Aprikalim's interaction with KATP channels is the modulation of cellular electrophysiology, leading to changes in membrane potential and action potential characteristics. nih.govscilit.comahajournals.orguva.nl

Mechanisms of Cellular Hyperpolarization

Opening of plasmalemmal K+ channels, including KATP channels activated by Aprikalim, leads to an increased efflux of potassium ions from the cell. nih.govscilit.comwikipedia.orgahajournals.org Since potassium ions are positively charged, their movement out of the cell makes the inside of the cell membrane more negative relative to the outside. This shift in membrane potential towards a more negative value is known as hyperpolarization. nih.govscilit.comwikipedia.orgahajournals.org In excitable tissues, this hyperpolarization is significant because it moves the membrane potential further away from the threshold required to activate voltage-dependent calcium channels. nih.govscilit.comahajournals.org

Modulation of Action Potential Characteristics

Cellular hyperpolarization induced by Aprikalim has a direct impact on action potentials. By increasing the membrane's permeability to potassium ions, Aprikalim shortens the action potential duration. ahajournals.orgjci.org This occurs because the enhanced outward potassium current accelerates the repolarization phase of the action potential. ahajournals.orgjci.org In cardiac myocytes, for instance, activation of KATP channels by compounds like Aprikalim leads to a shortening of the action potential duration, which is considered a cardioprotective mechanism, particularly during ischemic conditions. ahajournals.org Studies have shown that Aprikalim can induce a slowly-developing potassium current in smooth muscle cells, leading to a negative shift in the reversal potential. nih.gov The modulation of action potential characteristics by Aprikalim is sensitive to KATP channel blockers like glibenclamide. nih.govnih.govahajournals.org

Identification of Aprikalim's Primary Biochemical Targets

Identifying the specific biochemical targets of a compound is a critical step in understanding its mechanism of action. While Aprikalim is known to target KATP channels, methodologies exist to confirm and deconvolve its primary interactions, especially when initially identified through phenotypic screens. criver.comresearchgate.nettechnologynetworks.combiocompare.com

Methodologies for Target Deconvolution in Phenotypic Screens

Phenotypic screening involves identifying compounds based on their observable effects on cells or organisms, without prior knowledge of the specific molecular target. criver.comresearchgate.nettechnologynetworks.com Once a compound like Aprikalim is identified through such a screen, target deconvolution methodologies are employed to pinpoint the protein(s) responsible for the observed phenotype. criver.comresearchgate.nettechnologynetworks.combiocompare.com This is essential for understanding the compound's mechanism of action and for further drug development. criver.comresearchgate.net Traditional approaches like affinity binding chromatography have limitations in mimicking biological conditions and differentiating between specific and off-target binding. criver.com Modern strategies often integrate phenotypic screening with target deconvolution techniques, including genomics and proteomics. technologynetworks.com Using highly selective compounds with known targets can also provide preliminary insights into the targets underlying a phenotype. rsc.org

Chemical Proteomics and Affinity Labeling Techniques

Chemical proteomics is a powerful approach used to identify the protein targets of small molecules within complex biological systems. mdpi.comstanford.eduresearchgate.net Affinity labeling techniques are a key component of chemical proteomics. These methods involve using chemical probes that can bind to target proteins. mdpi.comstanford.eduresearchgate.netenamine.netnih.gov For instance, activity-based protein profiling (ABPP) utilizes probes with reactive moieties that covalently bind to the active site of enzymes, allowing for their purification and identification. mdpi.com Affinity probes typically consist of a reactive group, a linker, and a reporter moiety (such as biotin (B1667282) or a fluorescent tag) to facilitate purification and detection of the labeled proteins. mdpi.comstanford.edu Photoaffinity labeling (PAL) is another affinity-based technique that uses photocrosslinkers which, upon irradiation, generate highly reactive species that form covalent bonds with interacting proteins. researchgate.netenamine.netnih.gov These labeled proteins can then be enriched and identified using mass spectrometry, enabling the identification of both covalent and non-covalent binding partners of a small molecule. mdpi.comstanford.eduresearchgate.netenamine.net These techniques are invaluable for target deconvolution following phenotypic screens and for characterizing the comprehensive target profile of a compound like Aprikalim. criver.comresearchgate.nettechnologynetworks.combiocompare.comresearchgate.net

Advanced Preclinical Investigations of Biological Activity

In Vitro Pharmacological Characterization

Electrophysiological Recordings in Isolated Myocytes and Excised Patches

Electrophysiological studies using techniques such as patch-clamp have been instrumental in characterizing the effects of KATP channel openers like aprikalim at the cellular level. These techniques allow for the measurement of ion currents across cell membranes in isolated myocytes and excised membrane patches. Aprikalim has been shown to interact with myocardial K+ channels. cdnsciencepub.com In studies on single rat ventricular myocytes, aprikalim at a concentration of 100 µmol/L significantly attenuated the Na+-Ca2+ exchange outward current that was enhanced by hyperkalemia. nih.gov This effect was sensitive to glibenclamide, an inhibitor of KATP channels. nih.gov Further research utilizing excised membrane patches from ventricular myocytes has contributed to understanding the properties of KATP channels, including their density and sensitivity to inhibitory nucleotides, in the context of KATP channel openers. tandfonline.comfrontiersin.org Patch-clamp studies in mesenteric artery cells have also been used to assess the effects of KATP channel openers. ahajournals.org

Concentration-Response Relationships in Cellular Systems

Aprikalim exhibits concentration-dependent effects in various cellular and tissue preparations. In isolated human arteries, aprikalim caused relaxations in a concentration-dependent manner. researchgate.net These relaxant effects were inhibited by glyburide, a KATP channel blocker, and were abolished in tissues contracted with elevated K+, confirming the involvement of KATP channel opening. researchgate.net Studies in human internal mammary artery (IMA) segments precontracted with different vasoconstrictors have established concentration-relaxation curves for aprikalim. nih.govnih.gov

Vasoconstrictor (Human IMA) Aprikalim EC50 (-LogM) Maximum Relaxation (%) Citation
5-HT 6.78 ± 0.26 66.40 ± 5.9 nih.gov
Norepinephrine (NE) 6.54 ± 0.39 57.40 ± 5.5 nih.gov
Endothelin-1 (ET-1) 6.58 ± 0.26 81.00 ± 6.7 nih.gov
Angiotensin II (AII) 7.80 ± 0.23 93.90 ± 2.5 nih.gov
K+ 5.40 ± 0.12 37.3 ± 6.4 nih.gov
U46619 5.81 ± 0.11 80.2 ± 7.7 nih.gov
Phenylephrine (B352888) 6.43 ± 0.30 67.5 ± 7.0 nih.gov

Aprikalim-induced relaxation in human IMA was less pronounced when precontracted with K+ compared to U46619 or phenylephrine. nih.gov Pretreatment with aprikalim also affected the concentration-contraction curves of vasoconstrictors, shifting them rightward or depressing maximal contraction depending on the vasoconstrictor and aprikalim concentration. nih.govnih.gov In isolated ischemic rabbit hearts, a 10 µM infusion of aprikalim significantly increased coronary flow by 90%. cdnsciencepub.comnih.gov In rat ventricular myocytes, aprikalim at 100 µmol/L attenuated the hyperkalemia-elevated Na+-Ca2+ exchange current. nih.gov

Ex Vivo Organ and Tissue Perfusion Studies

Langendorff Perfusion Models for Cardioprotection Assessment

The Langendorff perfusion technique, using isolated hearts, has been employed to assess the cardioprotective effects of aprikalim, particularly in the context of ischemia and reperfusion injury. Studies in isolated ischemic rabbit hearts demonstrated that aprikalim afforded significant cardioprotection, both when used alone and in combination with cold cardioplegia. cdnsciencepub.comnih.gov Pretreatment with aprikalim in these models led to improved post-ischemic left ventricular function. cdnsciencepub.com The cardioprotective effects observed appeared to be independent of aprikalim's coronary vasodilator effects and were linked to the activation of myocardial K+ channels. cdnsciencepub.comnih.gov In rat Langendorff-perfused hearts where baseline coronary flow was reduced by endothelin-1, aprikalim increased coronary flow, an effect inhibited by glibenclamide. popline.org Cardioprotective effects in isolated rat hearts subjected to ischemia and reperfusion have been evaluated by measuring parameters such as increased time to contracture formation during ischemia, improved reperfusion recovery of contractile function, and reduced reperfusion LDH release. researchgate.net

Vasorelaxant Effects in Isolated Vascular Preparations (e.g., Coronary, Pial, Mesenteric Arteries)

Aprikalim is known to cause vasodilation, particularly at higher concentrations. researchgate.netresearchgate.net In isolated rabbit hearts, aprikalim significantly increased coronary flow and reversed the coronary vasoconstrictive effects induced by glibenclamide, indicating interaction with coronary K+ channels. cdnsciencepub.com Studies on isolated vascular preparations, such as rabbit carotid and mesenteric arteries, have shown that relaxation in response to KATP channel openers, including aprikalim, is unaffected by hypercholesteremia. ahajournals.org Aprikalim also produces glibenclamide-sensitive dilatation in cerebral vessels, including the pial and basilar arteries. ahajournals.orgahajournals.org Furthermore, aprikalim has demonstrated vasorelaxant effects in human conduit arteries used as coronary artery bypass grafts, such as the internal mammary artery. nih.govnih.gov These effects were observed in rings precontracted with various vasoconstrictors and were attenuated by glibenclamide, indicating KATP channel mediation. nih.gov

In Vivo Preclinical Efficacy Models

In vivo preclinical studies have investigated the efficacy of aprikalim in various models of disease and injury. Aprikalim has demonstrated cardioprotective effects in in vivo experimental models of ischemia/reperfusion injury. oup.com In studies involving dogs subjected to occlusion of a coronary artery, administration of a small dose of aprikalim before the ischemic event accelerated the recovery of contractile function in the affected region. oup.com These beneficial effects in the canine model were negated by glibenclamide, highlighting the role of KATP channels. oup.com Aprikalim has also been shown to protect against nerve damage in a rabbit model of spinal cord ischemia. targetmol.comscience.gov In the cerebral circulation, aprikalim produces vasodilation in vivo. ahajournals.orgahajournals.orgahajournals.org Studies in rats have shown that the vasodilator potency of aprikalim is reduced in the basilar arteries of chronically hypertensive animals. ahajournals.orgahajournals.orgahajournals.org Conversely, vasodilator responses to aprikalim were found to be augmented in stroke-prone spontaneously hypertensive rats (SHRSP) after subarachnoid hemorrhage. ahajournals.org Dilatation of small coronary arteries in vivo in response to aprikalim has been reported to be preserved in atherosclerotic monkeys. ahajournals.org

Cardioprotection in Experimental Ischemia-Reperfusion Models

Aprikalim has demonstrated cardioprotective effects in various in vitro and in vivo experimental models of reversible and irreversible ischemia/reperfusion (I/R) stress. oup.comnih.govresearchgate.netoup.com Studies in dogs subjected to brief periods of coronary artery occlusion showed that a small, hemodynamically inactive dose of Aprikalim administered prior to the ischemic event accelerated the recovery of contractile function within the affected region during reperfusion. oup.com This beneficial effect was abolished by glibenclamide, a KATP channel blocker, indicating the involvement of KATP channels in the protective mechanism. oup.com

In a model of irreversible ischemia/reperfusion injury in dogs, involving 90 minutes of coronary artery occlusion followed by 5 hours of reperfusion, intravenous infusion of a non-hypotensive dose of Aprikalim throughout the experiment resulted in a significant reduction in myocardial infarct size. oup.com Similarly, in isolated ischemic rabbit hearts, Aprikalim afforded significant cardioprotection, either alone or in combination with cold cardioplegia. cdnsciencepub.com This protective effect in isolated hearts appeared to be independent of its coronary vasodilator effects and was blunted by glibenclamide. cdnsciencepub.com These findings collectively suggest that Aprikalim's cardioprotective action in I/R models is mediated through the activation of KATP channels and is a direct effect on the myocardium, not solely dependent on its vasodilator properties. oup.comoup.comcdnsciencepub.comresearchgate.netnih.gov

Cerebrovascular Effects and Hemodynamic Modulation

Aprikalim exhibits effects on the cerebrovascular system and influences systemic hemodynamics. Studies in rabbits demonstrated that topical application of Aprikalim dilated pial arterioles, an effect that was largely abolished by glibenclamide, supporting the role of ATP-sensitive K+ channels in this vasodilation. ahajournals.org Further research in rats indicated that Aprikalim produced dose-related dilation of pial arterioles in non-diabetic animals. nih.gov However, this dilation was impaired in diabetic rats, suggesting that KATP channel regulation of cerebral arterioles is compromised in diabetes mellitus. nih.gov Similarly, basilar artery dilation in response to Aprikalim was blunted in stroke-prone spontaneously hypertensive rats. ahajournals.orgahajournals.orgahajournals.org

Beyond its direct cerebrovascular effects, Aprikalim also modulates systemic hemodynamics. In conscious, unrestrained rats and monkeys, Aprikalim administration led to a marked and prolonged decrease in aortic blood pressure accompanied by tachycardia. oup.comnih.gov For instance, in monkeys, Aprikalim caused a significant reduction in mean aortic blood pressure and a concurrent increase in heart rate that lasted for many hours. oup.com

Cellular and Tissue Responses in Preclinical Models

Investigations at the cellular and tissue levels have provided insights into the mechanisms underlying Aprikalim's effects, particularly its interaction with KATP channels and its impact on myocardial tissue integrity.

Myocardial Cellular Responses to KATP Channel Activation

Aprikalim is known to activate ATP-sensitive potassium channels present in myocardial cells. oup.comnih.govresearchgate.netahajournals.orgphysiology.orgnih.govahajournals.org These channels, typically closed under normal metabolic conditions, open when intracellular ATP levels fall, such as during oxygen deficiency following an ischemic insult. oup.com Opening of myocardial KATP channels is considered an endogenous mechanism that can help preserve cell viability during transient ischemic stress. oup.com

Patch-clamp studies using excised inside-out patches from guinea-pig ventricular myocytes have investigated the interaction of Aprikalim with KATP channels at the cellular level. nih.gov These studies showed that Aprikalim was potent in opening KATP channels, particularly in the presence of nucleoside diphosphates and magnesium. nih.gov The activation by Aprikalim could overcome the channel closing effects of ATP. nih.gov Activation of myocardial KATP channels by Aprikalim and other openers has been linked to the shortening of action potential duration during ischemia, which is hypothesized to be a mechanism contributing to cardioprotection. physiology.orgahajournals.orgahajournals.org

Modulation of Endothelial Function in Vascular Beds

While the primary mechanism of Aprikalim involves smooth muscle KATP channels leading to vasodilation, there is also evidence suggesting a potential role in modulating endothelial function, particularly in the context of preserving endothelium-derived hyperpolarizing factor (EDHF)-mediated responses. Supplementation of hyperkalemic solutions with KATP channel openers like Aprikalim has been shown to protect EDHF-mediated function in coronary arteries. nih.gov Although this protection may be primarily due to the hyperpolarizing effect on smooth muscle cells counteracting hyperkalemia-induced depolarization, a contribution from the activation of KATP channels in endothelial cells cannot be ruled out. nih.gov Endothelial cells play a crucial role in regulating vascular tone through the release of vasoactive factors, and ion channels, including KATP channels, are present in these cells. nih.govahajournals.orgmdpi.comcvphysiology.com

Investigation of Tissue-Level Effects (e.g., Myocardial Necrosis in Animal Models)

Preclinical investigations have revealed that while Aprikalim offers cardioprotection against ischemic injury, higher doses can induce myocardial lesions, specifically myocardial necrosis, in certain animal species, including rats and monkeys. oup.comnih.govresearchgate.net This effect was considered unexpected for a vasodilator in monkeys. oup.comnih.gov The myocardial lesions observed in rats and monkeys were focal and multifocal, primarily located in or near the papillary muscles of the left ventricle, and their extent, severity, and incidence were dose-related in rats. nih.govresearchgate.net

Importantly, the myocardial necrosis induced by Aprikalim in both rats and monkeys was prevented by the blockade of cardiac beta-adrenoceptors with agents like atenolol (B1665814) and nadolol. oup.comnih.gov This finding suggests that the myocardial lesions are not a direct toxic effect of Aprikalim on myocytes but are likely an indirect consequence of its profound and prolonged hemodynamic effects, specifically the marked decrease in blood pressure and the resulting reflex tachycardia, which can compromise the oxygen supply to certain vulnerable regions of the heart. oup.com

Incidence and Severity of Cardiac Lesions in Rats Treated with Aprikalim researchgate.net

Dose (mg/kg/day po)Incidence of Necrosis (%)Severity of Necrosis (Score)Incidence of Cellular Infiltration (%)Severity of Cellular Infiltration (Score)
00000
0.251001.4 ± 0.21001.9 ± 0.2
0.5Not specifiedMinimal to mildNot specifiedMinimal to mild
1.0Not specifiedMild to moderateNot specifiedMild to moderate
2.0Not specifiedMild to moderateNot specifiedMild to moderate
4.0Not specifiedMild to moderateNot specifiedMild to moderate

Severity was scored as 1 (minimal), 2 (mild), and 3 (moderate). oup.comresearchgate.net

Effect of Beta-Adrenoceptor Blockade on Aprikalim-Induced Myocardial Lesions oup.comnih.gov

SpeciesTreatmentMyocardial Lesions
MonkeyAprikalim (1 mg/kg p.o. for 2 days)Focal and multifocal myocardial necrosis (minimal to moderate)
MonkeyAprikalim (1 mg/kg p.o. for 2 days) + Nadolol (2 mg/kg p.o., twice daily for 4 days)Lesions abrogated
RatAprikalim (1 mg/kg p.o. for 2 days)Necrotic lesions present
RatAprikalim (1 mg/kg p.o. for 2 days) + Atenolol (5 mg/kg s.c.)Necrotic lesions prevented

Structure Activity Relationships Sar and Computational Modeling

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis focuses on understanding how specific structural features and the three-dimensional arrangement of a molecule influence its biological activity. For Aprikalim, this has involved identifying the key chemical groups responsible for its affinity to the K-ATP channel and understanding the profound impact of its stereochemistry.

Aprikalim belongs to the thioformamide (B92385) class of K-ATP channel openers nih.gov. Its structure can be dissected into three primary moieties, each playing a crucial role in its pharmacological activity. SAR studies involving the synthesis and evaluation of numerous analogues have elucidated the importance of each component nih.gov.

The 3-Pyridyl Group: This aromatic ring is essential for activity. Modifications to this group have shown that a 3-pyridyl or a structurally similar 3-quinolyl group is preferred for potent K-ATP channel opening. This suggests that the nitrogen atom's position and the ring's electronic properties are critical for binding, likely through specific interactions within the binding pocket on the sulfonylurea receptor (SUR) subunit of the K-ATP channel nih.gov.

The N-Methyl Thioamide Function: The thioamide group is a defining feature of this class of openers. Studies indicate that a small N-alkyl substituent, such as the methyl group found in Aprikalim, is optimal. Larger substituents on the nitrogen atom tend to decrease activity, highlighting the specific steric constraints of the binding site around this part of the molecule nih.gov.

The table below summarizes the SAR findings for key structural modifications of the Aprikalim scaffold based on research by Brown et al. nih.gov.

Stereochemistry is a critical determinant of the biological activity of Aprikalim. The molecule has two chiral centers, leading to the possibility of four stereoisomers. Pharmacological studies have demonstrated a high degree of stereoselectivity, with one enantiomer being significantly more potent than the others nih.govbiomedgrid.com.

Aprikalim is the specific (-)-enantiomer with a (1R,2R) absolute configuration. The initial development was conducted with the racemic mixture, trans-(±)-N-methyl-2-(3-pyridyl)-2-tetrahydrothiopyrancarbothioamide 1-oxide (known as RP 49356). However, subsequent resolution and testing of the individual enantiomers revealed that the K-ATP channel opening activity resides almost exclusively in the (-)-enantiomer, which was selected for development as Aprikalim (RP 52891) nih.gov. The other enantiomers are markedly less effective, indicating a highly specific three-dimensional interaction with the chiral environment of the binding site on the K-ATP channel nih.goviipseries.org. This pronounced stereoselectivity underscores the importance of a precise geometric arrangement of the critical structural moieties for effective receptor binding and channel activation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the empirical observations of SAR. By building mathematical models, QSAR aims to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies exclusively focused on Aprikalim and its thioformamide analogues are not extensively detailed in published literature, the methodologies are widely applied to other classes of K-ATP channel openers and serve as a powerful tool in drug design researchgate.net.

Modern QSAR studies frequently employ sophisticated machine learning algorithms to capture complex, non-linear relationships between molecular features and activity.

Support Vector Machines (SVM)/Regression (SVR): This algorithm works by finding an optimal hyperplane that best separates data points into different classes (for classification) or best fits the data (for regression). In QSAR, SVR can be used to build a regression model that predicts the biological activity (e.g., pIC50) of a new analogue based on its molecular descriptors.

Random Forest (RF): This is an ensemble method that constructs multiple decision trees during training and outputs the average prediction of the individual trees. RF models are robust, can handle a large number of descriptors, and are less prone to overfitting than single decision trees. They are often used to predict the activity of K-ATP channel modulators and can provide insights into the relative importance of different molecular features.

Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (biological activity). It creates a linear equation that assigns weights to each descriptor. While simpler than machine learning methods, MLR is highly interpretable and can be effective when the relationship between structure and activity is predominantly linear. It has been successfully used in QSAR modeling of various ion channel modulators researchgate.net.

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure of biological neural networks. They consist of interconnected nodes (neurons) organized in layers. ANNs are capable of modeling highly complex and non-linear SARs. By training the network on a dataset of known active and inactive compounds, it can learn to predict the activity of novel molecules.

The predictive power of any QSAR model relies on the selection of appropriate molecular descriptors. These are numerical values that quantify different physicochemical properties of a molecule. For K-ATP channel openers, relevant descriptors often fall into several categories:

Electronic Descriptors: These describe the electron distribution in a molecule. Examples include atomic charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO). They are crucial for modeling electrostatic interactions with the receptor researchgate.net.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational parameters. They help to define the required shape for a ligand to fit into the binding pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is critical for membrane permeability and hydrophobic interactions with the receptor. The most common descriptor is the partition coefficient, LogP.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching and connectivity.

A hypothetical QSAR study on Aprikalim analogues would involve calculating these descriptors and using one of the aforementioned modeling techniques (e.g., MLR, RF) to build a predictive equation. For instance, a simplified MLR model might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

This equation would suggest that activity increases with hydrophobicity and dipole moment but decreases with molecular size. Such models, once validated, can be used to virtually screen new designs and prioritize the synthesis of the most promising analogues nih.govmdpi.com.

In Silico Approaches for Ligand-Target Interactions

In the realm of drug discovery and development, in silico methodologies have become indispensable for elucidating the intricate interactions between ligands and their biological targets. These computational techniques provide a molecular-level understanding that is often unattainable through experimental methods alone. For Aprikalim, a potent ATP-sensitive potassium (K-ATP) channel opener, computational modeling has been instrumental in exploring its mechanism of action and guiding the design of novel analogs with improved pharmacological profiles.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor. nih.gov While specific docking and extensive MD simulation studies exclusively focused on Aprikalim are not widely published, valuable insights can be gleaned from computational studies of other K-ATP channel openers that bind to the same sulfonylurea receptor (SUR) subunit.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For K-ATP channel openers, docking studies have been crucial in identifying the binding pocket on the SUR subunit. Recent cryo-electron microscopy (cryo-EM) structures of the SUR2B subunit in complex with openers like P1075 and Levcromakalim have revealed a common binding site, termed the K-ATP channel opener-binding site (KCOS). nih.gov This pocket is located within the transmembrane domains (TMDs) of SUR2, specifically embraced by helices TM10, TM11, TM12, TM14, and TM17. nih.gov Although Aprikalim is a thioformamide and structurally distinct from the studied cyanoguanidines and benzopyrans, it is understood to compete for a similar binding region. Docking models of related compounds into this site have highlighted key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for ligand binding and channel activation.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. For the SUR2B-ligand complexes, MD simulations have been employed to validate the stability of the binding poses predicted by molecular docking. nih.gov These simulations, often run for nanoseconds, have confirmed that openers like Levcromakalim remain stably bound within the KCOS. nih.gov The binding free energy, a measure of the affinity of the ligand for the receptor, has been calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), providing a quantitative measure of binding strength. For instance, the binding free energy of Levcromakalim to SUR2B was estimated to be approximately -43 kcal/mol. nih.gov Such simulations offer a detailed understanding of the allosteric modulation of the K-ATP channel, where ligand binding to the SUR subunit induces conformational changes that lead to the opening of the Kir6.x pore.

Table 1: Key Amino Acid Residues in the K-ATP Channel Opener-Binding Site (KCOS) of the SUR2 Subunit

Interacting Residue TypeSpecific Residues (Example from SUR2B)Potential Interaction with Ligand
Hydrophobic Leucine, Isoleucine, Valine, PhenylalanineForms van der Waals contacts with nonpolar regions of the ligand, contributing to binding affinity.
Polar/Charged Threonine, Serine, Tyrosine, Asparagine, GlutamineCan form hydrogen bonds with donor/acceptor groups on the ligand, providing specificity.
Aromatic Phenylalanine, TyrosineCan participate in π-π stacking interactions with aromatic rings in the ligand structure.

This table is a generalized representation based on the types of interactions commonly observed in ligand-protein binding sites and inferred from studies on related K-ATP channel openers.

Chemoinformatics and Bioinformatics in Analog Design

Chemoinformatics and bioinformatics are interdisciplinary fields that utilize computational methods to analyze chemical and biological data, respectively. These approaches are pivotal in modern drug design, enabling the systematic exploration of chemical space and the identification of structure-activity relationships (SAR).

Chemoinformatics in Analog Design: Chemoinformatics plays a crucial role in the design of Aprikalim analogs through techniques such as quantitative structure-activity relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.netnih.gov For benzopyrans, a class of K-ATP channel openers that includes Aprikalim's structural backbone, QSAR studies have been performed to understand the structural requirements for potent vasodilator activity. researchgate.net

These studies typically involve calculating a variety of molecular descriptors for each compound, such as:

Electronic properties: charge distributions, dipole moments. researchgate.net

Steric properties: molecular volume, shape indices.

Hydrophobic properties: partition coefficients (logP).

Bioinformatics in Analog Design: Bioinformatics tools are essential for understanding the target of Aprikalim, the K-ATP channel, at a molecular level. The availability of the amino acid sequences and, more recently, the three-dimensional structures of the Kir6.x and SUR subunits has been fundamental for structure-based drug design. By analyzing the sequence and structure of the KCOS across different SUR isoforms (SUR1, SUR2A, and SUR2B), researchers can identify key residue differences that may be exploited to design isoform-selective analogs. For example, mutations in SUR1 have been shown to enhance the affinity of certain K-ATP openers, including Aprikalim, indicating the importance of specific residues in ligand binding. nih.gov This information is invaluable for designing new compounds with improved selectivity, which could translate to a better side-effect profile.

Drug Discovery and Development Research Methodologies Relevant to Aprikalim

Early Stage Drug Discovery Paradigms

The initial phase of drug discovery involves identifying molecules that can modulate a biological target or pathway to produce a desired therapeutic effect. Two primary paradigms guide this early-stage research: target-based and phenotype-based screening. drugtargetreview.comsciltp.com

Target-based drug discovery begins with a hypothesis that the modulation of a specific biological target, such as an enzyme or ion channel, will have a therapeutic benefit. nih.gov In the context of a compound like Aprikalim, a target-based approach would involve identifying the KATP channel as a key regulator of cellular excitability and then screening chemical libraries for molecules that specifically activate this channel. medchemexpress.com This approach is efficient and leverages molecular biology advancements to create highly specific assays. sciltp.com

Conversely, phenotypic screening involves testing compounds in cellular or whole-organism models to identify agents that produce a desired physiological outcome, or phenotype, without prior knowledge of the specific molecular target. researchgate.nettechnologynetworks.com For a potassium channel opener, a phenotypic screen might involve searching for compounds that induce relaxation in vascular smooth muscle tissue. nih.gov Once a compound with the desired effect is identified, subsequent studies are required to deconvolute its mechanism of action and identify the molecular target, a process which can be a significant bottleneck. ufl.edunih.gov While historically successful in identifying first-in-class drugs, phenotypic screening can be more complex and lower in throughput than target-based methods. nih.govtechnologynetworks.com The convergence of both strategies, where phenotypic screening is used for initial discovery and target-based methods are used for understanding the mechanism, is becoming increasingly common. drugtargetreview.comsciltp.com

High-Throughput Screening (HTS) is a critical technology in early-stage drug discovery, enabling the rapid assessment of hundreds of thousands of compounds for activity against a biological target or pathway. johnshopkins.edu For ion channels like the KATP channel targeted by Aprikalim, specialized HTS assays are required.

A prominent HTS method for potassium channels is the fluorescence-based thallium flux assay. nih.govnih.gov This technique utilizes cells engineered to express the target channel and a thallium-sensitive fluorescent dye. nih.gov Since potassium channels are permeable to thallium ions (Tl+), the influx of Tl+ into the cells upon channel opening causes a change in fluorescence, which can be measured by automated plate readers. nih.gov This method is robust, automatable, and allows for the screening of large compound libraries to identify "hits"—compounds that modulate channel activity. nih.gov For example, a screen of nearly 99,000 compounds for KCNQ4 potassium channel openers using this method identified 76 compounds that consistently activated the channel. nih.gov Similar approaches could identify a KATP channel opener like Aprikalim from a large and diverse chemical library. nih.govdtic.mil

HTS MethodPrincipleApplication for Aprikalim Discovery
Thallium Flux Assay Measures Tl+ influx through open potassium channels using a Tl+-sensitive fluorescent dye. An increase in fluorescence indicates channel activation. nih.govScreening large compound libraries to identify molecules that open KATP channels, leading to a measurable fluorescence signal.
Automated Electrophysiology Uses automated patch-clamp systems to directly measure ion flow across the cell membrane, providing detailed information on channel gating and conductance.Secondary screening or hit validation to confirm the activity and characterize the electrophysiological effects of compounds identified in primary HTS.

Lead Optimization Strategies

Once a "hit" compound is identified through HTS, it undergoes a process of lead optimization. This iterative cycle involves designing, synthesizing, and testing analogues of the initial compound to improve its drug-like properties. danaher.comchemrxiv.orgpatsnap.com The primary goals are to enhance potency and selectivity while optimizing its pharmacological and bioavailability profiles. danaher.compatsnap.com

Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is its ability to interact with the intended target without affecting other targets. danaher.com The optimization of these properties is often guided by Structure-Activity Relationship (SAR) studies. patsnap.com In SAR, the chemical structure of the lead compound is systematically modified, and the biological activity of each new analogue is tested. nih.gov This process helps identify the key chemical features (pharmacophore) responsible for the desired activity. subharti.org

For a potassium channel opener like Aprikalim, optimization would focus on modifications to its core structure to increase its binding affinity for the KATP channel, thereby lowering the effective concentration (EC50) needed to elicit its therapeutic effect, such as vasorelaxation. nih.gov Research on Aprikalim's effects on human arteries has shown its potency varies depending on the vasoconstrictor used, indicating a degree of selectivity in its action. nih.gov For instance, the concentration of Aprikalim required to cause 50% relaxation (EC50) was significantly lower when phenylephrine (B352888) was used as the contractile agent compared to potassium chloride (K+), demonstrating greater potency against α1-adrenoceptor-mediated contraction. nih.gov

Table 1: Potency of Aprikalim-Induced Relaxation in Human Internal Mammary Artery Data sourced from a study on human conduit arteries. nih.gov

Pre-contracting AgentAprikalim EC50 (-log M)Maximum Relaxation (%)
Phenylephrine 6.43 ± 0.3067.5 ± 7.0
U46619 5.81 ± 0.1180.2 ± 7.7
Potassium Chloride (K+) 5.40 ± 0.1237.3 ± 6.4

Beyond potency and selectivity, a successful drug candidate must possess a suitable pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.netnih.gov Lead optimization aims to refine the chemical structure to achieve desirable ADME properties, ensuring the compound can reach its target in the body in sufficient concentration and for an appropriate duration. nih.gov

Strategies to improve the pharmacological and bioavailability profiles include:

Modifying Solubility: Adjusting the compound's lipophilicity to balance aqueous solubility (for dissolution in the gut) and lipid solubility (for crossing cell membranes). encyclopedia.pub

Enhancing Metabolic Stability: Introducing chemical modifications that block sites susceptible to rapid metabolism by liver enzymes, thereby increasing the drug's half-life. researchgate.net

Improving Permeability: Optimizing the structure to enhance its ability to pass through the intestinal wall into the bloodstream for oral drugs. nih.gov

These modifications are crucial for transforming a potent lead compound into a viable drug candidate that can be effectively used in preclinical and, eventually, clinical settings. emwa.org

Preclinical Research Design and Evaluation

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation to establish its efficacy and to provide initial safety data. emwa.orgnih.gov This phase typically involves experiments in both in vitro (cell-based) and in vivo (animal) models that are relevant to the intended therapeutic indication. mdpi.comresearchgate.net

For Aprikalim, preclinical studies have been conducted to evaluate its potential neuroprotective effects. In one key study, researchers used a rabbit model of spinal cord ischemia to determine if Aprikalim could reduce neurologic injury. nih.gov The design of such a study is critical and includes several key elements:

Animal Model: A well-established model that mimics the human disease state (e.g., aortic cross-clamping in rabbits to induce spinal cord ischemia). nih.gov

Study Groups: Inclusion of a sham-operated group (control), a vehicle-treated group (ischemia without treatment), and one or more drug-treated groups. nih.gov

Endpoints: Clearly defined outcome measures to assess efficacy. These can be functional (e.g., a neurologic scoring scale like the Tarlov scale) and histological (e.g., counting surviving motor neurons in spinal cord tissue). nih.gov

In the aforementioned study, Aprikalim-treated rabbits showed significantly better neurologic function and a greater number of surviving motor neurons compared to the untreated ischemia group, providing strong preclinical evidence of its therapeutic potential in this context. nih.gov

Table 2: Preclinical Efficacy of Aprikalim in a Rabbit Model of Spinal Cord Ischemia Data adapted from a study evaluating neuroprotective effects 168 hours post-ischemia. nih.gov

GroupNeurologic Score (Tarlov Scale)Number of Surviving Motor NeuronsHistologic Score (0-3 scale)
Sham Operation (Group 1) Higher (Better Function)High3 (Normal)
Ischemia Only (Group 2) Lower (Worse Function)8.0 ± 2.70.50 ± 0.55
Aprikalim + Ischemia (Group 3) Significantly higher than Group 221.2 ± 4.91.67 ± 1.03

The results from such well-designed preclinical studies are indispensable for making informed decisions about advancing a compound like Aprikalim into clinical trials. emwa.orgnih.gov

Methodological Considerations for In Vitro and In Vivo Testing Prior to Advanced Development

The preclinical evaluation of Aprikalim has relied on a variety of established in vitro and in vivo methodologies to elucidate its mechanism of action and therapeutic potential. These studies are foundational for determining the compound's pharmacological profile before consideration for advanced development.

In Vitro Methodologies

In vitro studies have been crucial for characterizing the direct effects of Aprikalim on vascular and cardiac tissues, independent of systemic physiological responses. A primary method involves the use of isolated tissue preparations in organ baths. For instance, researchers have utilized rings of human internal mammary arteries, pre-contracted with various vasoconstrictors, to test the vasorelaxant properties of Aprikalim. nih.gov This methodology allows for the determination of concentration-response curves and the calculation of potency (EC₅₀) against specific contractile agents like phenylephrine, the thromboxane (B8750289) A₂ mimetic U46619, and potassium chloride (K⁺). nih.gov Such studies help to understand the selectivity of the compound's vasodilatory effect.

Cellular level investigations have also been employed. Studies on isolated rat ventricular myocytes provide insights into the electrophysiological effects of Aprikalim. nih.gov Using techniques like spectrofluorometry and video tracking, researchers can simultaneously measure intracellular calcium concentration ([Ca²⁺]i) and myocyte contraction. nih.gov Furthermore, patch-clamp techniques are utilized to measure specific ion currents, such as the Na⁺-Ca²⁺ exchange outward current, to understand how Aprikalim modulates cellular ion homeostasis, particularly under conditions mimicking cardioplegia. nih.gov The use of ATP-sensitive K⁺ (KATP) channel antagonists, such as glibenclamide, in these in vitro setups is a critical methodological consideration to confirm that the observed effects are mediated through the intended target channel. nih.govnih.govnih.gov

In Vivo Methodologies

In vivo testing transitions the investigation from an isolated tissue or cellular environment to a complex, integrated biological system. Animal models are indispensable for this phase of research. Various species have been used in the study of Aprikalim, including rats, dogs, rabbits, and non-human primates like cynomolgus monkeys. nih.govnih.govresearchgate.net The choice of animal model is often dictated by the specific research question; for example, dogs are frequently used in models of myocardial ischemia/reperfusion injury due to their well-characterized coronary anatomy and physiology. nih.gov

Common in vivo models for assessing cardioprotective effects involve surgically inducing temporary or permanent coronary artery occlusion to simulate myocardial ischemia and reperfusion. nih.gov In these models, key hemodynamic parameters such as aortic blood pressure and heart rate are continuously monitored. nih.govnih.gov For neuroprotective studies, models such as normothermic aortic cross-clamping in rabbits have been used to induce spinal cord ischemia. nih.gov A significant methodological consideration in in vivo studies is the inclusion of appropriate control groups (sham-operated and vehicle-treated animals) to distinguish the effects of the compound from the experimental procedure itself. nih.gov Furthermore, co-administration of antagonists, such as β-adrenoceptor blockers (e.g., nadolol, atenolol), is a key strategy to investigate the mechanisms underlying observed effects, such as the potential for Aprikalim to cause myocardial lesions at higher doses. nih.govresearchgate.net

Strategies for Efficacy and Biological Response Assessment in Preclinical Studies

Assessing the efficacy and biological response to Aprikalim in preclinical studies requires a multi-faceted approach, combining functional, biochemical, and histological endpoints.

Efficacy Assessment

In the context of cardioprotection, a primary measure of efficacy is the quantification of myocardial infarct size. Following a period of coronary occlusion and reperfusion in animal models, the area of necrotic tissue is measured, typically as a percentage of the "area at risk" (the region of the heart supplied by the occluded artery). nih.gov A significant reduction in infarct size in Aprikalim-treated animals compared to controls is a direct indicator of its protective effect against irreversible ischemic injury. nih.gov Another key efficacy endpoint is the assessment of myocardial "stunning," which is post-ischemic contractile dysfunction that occurs even after blood flow is restored. This is evaluated by measuring the recovery of myocardial contractile function. nih.gov

In studies of vasodilation, efficacy is quantified by the degree of relaxation induced in pre-contracted blood vessels in vitro. The potency of Aprikalim is often expressed as an EC₅₀ value, which is the concentration required to produce 50% of the maximal relaxation. nih.gov Comparing EC₅₀ values in the presence of different vasoconstrictors provides insight into the functional antagonism profile of the compound. nih.gov For neuroprotection, efficacy is assessed using functional neurological scoring systems, such as the modified Tarlov scale, which grades motor function recovery after an ischemic insult. nih.gov

Biological Response Assessment

At the cellular level, electrophysiological measurements provide direct evidence of the compound's action. For example, studies have demonstrated that Aprikalim can attenuate the hyperkalemia-elevated Na⁺-Ca²⁺ exchange outward current in ventricular myocytes, a response that is blocked by glibenclamide. nih.gov This provides a specific cellular correlate to its proposed mechanism of action.

Histological examination of tissues is another cornerstone of biological response assessment. Following in vivo experiments, tissues such as the heart and spinal cord are harvested, sectioned, and stained for microscopic analysis. nih.govnih.gov In cardiac studies, this allows for the identification and scoring of myocardial necrosis and cellular infiltration. nih.govresearchgate.net In neurological studies, histological analysis involves counting the number of surviving motor neurons in the spinal cord, providing a quantitative measure of neuroprotection. nih.gov These microscopic findings are then correlated with the functional outcomes to build a comprehensive picture of the compound's biological effects.

Interactive Data Table: Preclinical Efficacy of Aprikalim Users can filter and sort the data by Model/Preparation, Efficacy Endpoint, and Key Findings.

Model/PreparationEfficacy EndpointKey FindingsReference
Anesthetized DogsMyocardial Infarct Size ReductionSignificant reduction in infarct size after 90 min occlusion and 5h reperfusion. nih.gov
Anesthetized DogsReduction of Myocardial 'Stunning'Reduced reperfusion contractile dysfunction after a 15-min coronary occlusion. nih.gov
Rabbit Spinal Cord Ischemia ModelNeurologic Function (Tarlov Score)Significantly better Tarlov scores compared to the ischemia-only group at all time points. nih.gov
Rabbit Spinal Cord Ischemia ModelMotor Neuron SurvivalHigher number of surviving motor neurons at 168 hours post-ischemia (21.2 ± 4.9 vs. 8.0 ± 2.7). nih.gov
Human Internal Mammary Artery Rings (in vitro)Vasorelaxation (Potency)Greater potency against phenylephrine-induced contraction (EC₅₀: -6.43 log M) than against K⁺-induced contraction (EC₅₀: -5.40 log M). nih.gov
Rat Ventricular Myocytes (in vitro)Attenuation of Na⁺-Ca²⁺ Exchange CurrentSignificantly attenuated the hyperkalemia-elevated Na⁺-Ca²⁺ exchange current. nih.gov

Q & A

Q. What standardized experimental protocols are recommended for evaluating Aprikalim's effects on vascular function in preclinical models?

Aprikalim’s vascular effects are typically studied using in vitro isolated artery preparations (e.g., rat coronary arteries) and in vivo ischemia models (e.g., spinal ischemia in rabbits). Key steps include:

  • Tissue preparation : Isolate arteries and mount them in organ baths with physiological saline solutions (e.g., Krebs-Henseleit buffer) .
  • Dose-response curves : Administer Aprikalim in cumulative concentrations (e.g., 10<sup>−9</sup> to 10<sup>−5</sup> M) to assess vasodilation .
  • Control for confounding factors : Use enzyme inhibitors (e.g., xanthine oxidase) or antioxidants (e.g., superoxide dismutase, SOD) to isolate KATP channel-specific effects .

Q. How can researchers characterize Aprikalim's selectivity for KATP channels in vascular smooth muscle cells?

Methodological approaches include:

  • Pharmacological blockade : Co-administer KATP channel inhibitors (e.g., glibenclamide) to confirm target specificity .
  • Electrophysiological validation : Use patch-clamp techniques to measure membrane hyperpolarization in vascular smooth muscle cells .
  • Comparative analysis : Test Aprikalim’s effects in tissues with known KATP channel expression (e.g., coronary arteries vs. non-vascular tissues) .

Advanced Research Questions

Q. How should researchers resolve contradictions in Aprikalim’s efficacy between diabetic and non-diabetic models?

Q. What methodological frameworks are optimal for designing studies on Aprikalim’s long-term cardioprotective effects?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use chronic dosing regimens in animal models (e.g., 4-week Aprikalim infusion in rabbits) with echocardiography endpoints .
  • Novelty : Investigate interactions with emerging KATP modulators (e.g., nicorandil) to identify synergistic effects .
  • Ethical compliance : Adhere to ARRIVE guidelines for ischemia-reperfusion injury models .

Q. How can researchers ensure reproducibility when studying Aprikalim in heterogeneous disease populations?

  • Standardize protocols : Document exact buffer compositions, agonist pre-constriction levels (e.g., 80% of maximum with U46619), and tissue sourcing .
  • Data transparency : Share raw vasodilation curves and electrophysiological traces via repositories (e.g., Zenodo) with DOI links .
  • Replicate across models : Validate findings in ≥2 species (e.g., rats, rabbits) and human tissue samples where feasible .

Methodological Challenges & Solutions

Q. What strategies mitigate oxidative stress interference in Aprikalim studies?

  • Antioxidant cocktails : Combine SOD, catalase, and NADPH oxidase inhibitors (e.g., apocynin) in perfusion systems .
  • Direct ROS measurement : Use fluorescent probes (e.g., dihydroethidium) to quantify superoxide levels during Aprikalim administration .
  • Genetic models : Employ transgenic animals with overexpression of antioxidant enzymes (e.g., SOD2) .

Q. How should researchers address variability in Aprikalim’s efficacy across vascular beds?

  • Tissue-specific profiling : Compare responses in resistance arteries (e.g., mesenteric) vs. conduit arteries (e.g., aorta) using myography .
  • Transcriptomic analysis : Quantify KATP channel subunit (e.g., Kir6.1, SUR2B) mRNA levels via qPCR to correlate expression with functional outcomes .

Future Research Directions

  • Mechanistic interplay : Investigate Aprikalim’s role in mitochondrial KATP channels and its impact on cardiomyocyte apoptosis .
  • Clinical translation : Design blinded, placebo-controlled trials in diabetic patients with coronary microvascular dysfunction, using invasive coronary function tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.